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molecular formula C7H6Cl2O2S B1584862 5-Chloro-2-methylbenzenesulfonyl chloride CAS No. 34981-38-9

5-Chloro-2-methylbenzenesulfonyl chloride

Cat. No. B1584862
M. Wt: 225.09 g/mol
InChI Key: VHBFBNCERXCECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04566898

Procedure details

5-Chloro-2-methylbenzeneamine (1002 g) was added over 0.5 hr. to a stirred mixture of 5.5 L of concentrated hydrochloric acid and 1.5 L of acetic acid precooled to 0°-5° C. The resulting suspension was stirred 0.5 hr. A solution of 530 g of sodium nitrite in 0.9 L H2O was added over 1.0 hr. while maintaining the temperature at 0°-5° C. When addition was complete, the mixture was stirred 1.0 hr. at 0°-5° C. The diazonium salt was added to a stirred mixture of 6.0 L of acetic acid, 1000 g of sulfur dioxide and 16.8 g of cuprous chloride while maintaining the temperature about 15° C. When addition of the diazonium salt was complete, the mixture was stirred several hours at about 15° C. then allowed to warm to ambient temperature and stirred overnight. The reaction mixture was poured into ice-water, and the aqueous mixture was extracted with 12 L of methylene chloride. The organic solution was washed twice with 6 L water followed twice with 4 L of saturated sodium bicarbonate solution. The organic solution was dried over magnesium sulfate, filtered and the solvent evaporated in vacuo to give 1279.9 g of the title compound as a black oil.
Quantity
1002 g
Type
reactant
Reaction Step One
Quantity
5.5 L
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
530 g
Type
reactant
Reaction Step Three
Name
Quantity
0.9 L
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1000 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
16.8 g
Type
reactant
Reaction Step Four
Quantity
6 L
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6](N)[CH:7]=1.[ClH:10].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16]>O.C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([S:15]([Cl:10])(=[O:17])=[O:16])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1002 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)N)C
Step Two
Name
Quantity
5.5 L
Type
reactant
Smiles
Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
530 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.9 L
Type
solvent
Smiles
O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1000 g
Type
reactant
Smiles
S(=O)=O
Name
cuprous chloride
Quantity
16.8 g
Type
reactant
Smiles
Name
Quantity
6 L
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precooled to 0°-5° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0°-5° C
ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
the mixture was stirred 1.0 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 0°-5° C
STIRRING
Type
STIRRING
Details
the mixture was stirred several hours at about 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with 12 L of methylene chloride
WASH
Type
WASH
Details
The organic solution was washed twice with 6 L water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1279.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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